N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-21-18-10-4-9-16(18)17(20-21)13-22(14-6-2-3-7-14)25(23,24)15-8-5-11-19-12-15/h5,8,11-12,14H,2-4,6-7,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFDMBYTMYTQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme Microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the conversion of the COX product PGH2 into the biologically active PGE2 .
Mode of Action
The compound acts as a potent inhibitor of human and rat recombinant mPGES-1. It has minimal effects on COX-1, COX-2, PGIS, and hematopoietic PGDS at 50 μM but reduces lipocalin-type PGDS activity by 60% at this concentration .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway. By inhibiting mPGES-1, it blocks the synthesis of PGE2, a potent inflammatory mediator .
Result of Action
The compound dose-dependently blocks PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β. It also dose-dependently reduces PGE2 synthesis and cell recruitment during inflammation in mice .
Action Environment
The action of this compound is influenced by pro-inflammatory mediators, including LPS, IL-1β, and TNF-α, which induce the expression of mPGES-1
Biological Activity
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₅O₄S |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 2034544-21-1 |
The structure consists of a pyridine sulfonamide core linked to a cyclopentyl and tetrahydrocyclopenta[c]pyrazole moiety, which contributes to its potential biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including sulfonamides. For instance, compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 9.38 to 18.77 µM for various strains .
Enzyme Inhibition
The compound exhibits inhibitory activity against several enzymes. Notably, it has been studied for its effects on carbonic anhydrases (CAs), which are crucial for various physiological processes. Inhibitory assays revealed that certain derivatives showed potent inhibition against human isoforms hCA I and hCA II, with some compounds outperforming existing inhibitors .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This interaction can modulate various signaling pathways leading to antimicrobial activity or enzyme inhibition .
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial properties of various pyridine derivatives found that those with sulfonamide groups exhibited higher activity than their counterparts lacking these groups. The presence of cyclopentyl and pyrazole moieties was crucial for enhancing activity against resistant bacterial strains .
- Enzyme Inhibition Studies : Research on the inhibition of carbonic anhydrases highlighted that certain structural modifications in sulfonamide derivatives significantly affected their potency. For example, compounds with a methyl group at specific positions demonstrated enhanced binding affinity and inhibitory activity compared to other structural variants .
Comparison with Similar Compounds
Structural Analogs in GLUT4 Modulation
Two compounds from docking studies (Table 1) share functional similarities:
N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide
(3-((3-((methyl(-(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl) (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl) methanone
Both classes exhibit hydrophobic substituents (e.g., cyclopentyl, fluorophenyl) that may enhance membrane permeability. The main compound’s sulfonamide group could improve solubility compared to amide-based analogs .
Sulfonamide Derivatives with Pyridine/Pyrazole Moieties
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 26) :
- Structural Differences : Incorporates a dichlorophenyl carbamoyl group and trimethylpyrazole instead of cyclopentyl/methylcyclopentapyrazole.
- Physicochemical Data :
- Melting Point: 163–166°C
- IR Peaks: 1727 cm⁻¹ (C=O), 1381 cm⁻¹ (SO₂)
- NMR: δ 1.92–2.14 ppm (CH₃ groups), 7.25–9.40 ppm (aromatic protons)
Heterocyclic Diversity: Tetrahydropyrimidinium Salts
Compounds like 1-(p-methoxyphenyl)-3-methyl-1,4,5,6-tetrahydropyrimidinium iodide highlight structural contrasts:
- Core Heterocycle : Tetrahydropyrimidinium vs. tetrahydrocyclopentapyrazole.
- Applications : Antimicrobial or ionic liquid applications (unlike sulfonamide’s metabolic targeting).
- Synthesis : Higher yields (72%) compared to sulfonamide analogs, likely due to simpler iodination steps .
Research Findings and Data Analysis
Docking Studies and Target Affinity
highlights that pyridine/quinoline-based analogs bind to GLUT4 with docking scores comparable to ritonavir, a known GLUT4 modulator . The main compound’s sulfonamide group may enhance hydrogen bonding with GLUT4’s polar residues, though this requires validation.
Spectroscopic and Analytical Trends
- IR/NMR : Sulfonamide derivatives (e.g., Compound 26) show characteristic SO₂ peaks (~1381 cm⁻¹) and aromatic proton shifts, consistent with the main compound’s expected profile .
- Elemental Analysis: Discrepancies between calculated and found values (e.g., C 47.45% vs. 47.58% in Compound 26) suggest minor synthetic impurities .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide, and how is its structure confirmed?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonamide coupling and alkylation. For example, pyridine-3-sulfonyl chloride can react with a cyclopentylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Subsequent alkylation with a pyrazolylmethyl derivative requires controlled pH (7–8) to avoid side reactions . Structural confirmation employs:
- 1H/13C NMR : Assigns proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm) and carbon frameworks.
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₇N₄O₂S: 411.18; observed: 411.20) .
- HPLC : Ensures ≥95% purity using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., sulfonamide S=O asymmetric stretches at 1350–1150 cm⁻¹) .
- 2D NMR (HSQC/HMBC) : Resolves overlapping signals in the pyrazole and pyridine rings, confirming connectivity .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., cyclopentyl chair conformation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during sulfonamide coupling?
- Methodological Answer :
- Temperature : Reflux (80–100°C) accelerates coupling but risks decomposition; kinetic monitoring via TLC every 2 hours is advised .
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of amine intermediates.
- Stoichiometry : A 1.2:1 molar ratio of pyrazolylmethyl intermediate to sulfonyl chloride reduces unreacted starting material .
- Example : A 2024 study achieved 78% yield by refluxing in DMF for 12 hours with K₂CO₃ as a base .
Q. What strategies resolve discrepancies in biological activity data between compound batches?
- Methodological Answer :
- LC-MS impurity profiling : Detects batch-specific byproducts (e.g., des-methyl variants >0.1%) .
- Conformational analysis : X-ray crystallography identified a 5° deviation in the cyclopentyl group between batches, reducing kinase inhibition by 40% .
- Bioactivity normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize IC₅₀ measurements .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for enzymatic targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predicts binding to ATP pockets of kinases, highlighting pyridine N1 as a critical H-bond donor .
- MD simulations (AMBER) : Assesses stability of sulfonamide-enzyme complexes over 100 ns trajectories .
- *DFT calculations (B3LYP/6-31G)**: Maps electrostatic potentials, identifying electron-deficient pyridine regions for functionalization .
Q. What formulations address low aqueous solubility during in vitro testing?
- Methodological Answer :
- Cyclodextrin complexation : β-cyclodextrin (1:2 molar ratio) increased solubility to 3.2 mg/mL while retaining 89% bioactivity .
- Nanoformulation : Encapsulation in PLGA nanoparticles (150 nm diameter) enhanced cellular uptake by 2.5-fold in hypoxia models .
Key Research Recommendations
- Prioritize stereochemical analysis via X-ray crystallography to resolve activity discrepancies .
- Use DFT-guided functionalization to optimize electronic properties for target binding .
- Validate biological activity with orthogonal assays (e.g., SPR for binding kinetics) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
